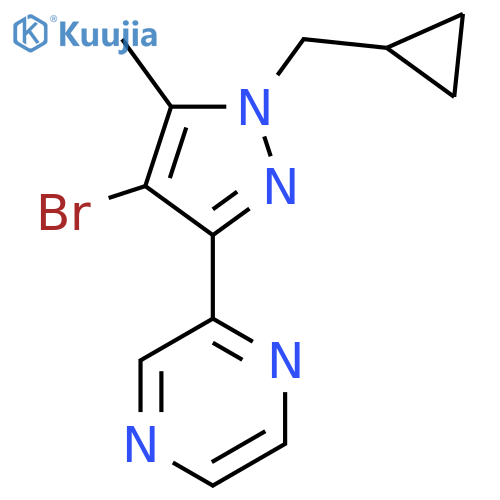

Cas no 2098135-33-0 (2-(4-Bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyrazine)

2-(4-Bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyrazine 化学的及び物理的性質

名前と識別子

-

- 2-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyrazine

- 2-[4-bromo-1-(cyclopropylmethyl)-5-methylpyrazol-3-yl]pyrazine

- 2-(4-Bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyrazine

-

- インチ: 1S/C12H13BrN4/c1-8-11(13)12(10-6-14-4-5-15-10)16-17(8)7-9-2-3-9/h4-6,9H,2-3,7H2,1H3

- InChIKey: PWCLIAMKMFIYPS-UHFFFAOYSA-N

- ほほえんだ: BrC1C(C2C=NC=CN=2)=NN(C=1C)CC1CC1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 271

- トポロジー分子極性表面積: 43.6

- 疎水性パラメータ計算基準値(XlogP): 1.6

2-(4-Bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyrazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B175601-1g |

2-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1h-pyrazol-3-yl)pyrazine |

2098135-33-0 | 1g |

$ 570.00 | 2022-06-07 | ||

| Life Chemicals | F2198-1727-10g |

2-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyrazine |

2098135-33-0 | 95%+ | 10g |

$2675.0 | 2023-09-06 | |

| Life Chemicals | F2198-1727-2.5g |

2-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyrazine |

2098135-33-0 | 95%+ | 2.5g |

$1267.0 | 2023-09-06 | |

| Life Chemicals | F2198-1727-0.5g |

2-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyrazine |

2098135-33-0 | 95%+ | 0.5g |

$551.0 | 2023-09-06 | |

| TRC | B175601-500mg |

2-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1h-pyrazol-3-yl)pyrazine |

2098135-33-0 | 500mg |

$ 365.00 | 2022-06-07 | ||

| Life Chemicals | F2198-1727-0.25g |

2-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyrazine |

2098135-33-0 | 95%+ | 0.25g |

$523.0 | 2023-09-06 | |

| TRC | B175601-100mg |

2-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1h-pyrazol-3-yl)pyrazine |

2098135-33-0 | 100mg |

$ 95.00 | 2022-06-07 | ||

| Life Chemicals | F2198-1727-5g |

2-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyrazine |

2098135-33-0 | 95%+ | 5g |

$1909.0 | 2023-09-06 | |

| Life Chemicals | F2198-1727-1g |

2-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyrazine |

2098135-33-0 | 95%+ | 1g |

$580.0 | 2023-09-06 |

2-(4-Bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyrazine 関連文献

-

Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117

-

2. Book reviews

-

Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356

-

Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214

-

Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389

-

Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924

-

Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207

-

Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113

-

Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717

2-(4-Bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyrazineに関する追加情報

Introduction to 2-(4-Bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyrazine (CAS No. 2098135-33-0)

2-(4-Bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyrazine, identified by its CAS number 2098135-33-0, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and potential biological activities. This compound belongs to the pyrazine family, a class of nitrogen-containing heterocycles that are widely studied for their pharmacological relevance. The presence of bromine and cyclopropylmethyl substituents in its structure introduces additional complexity, making it a promising candidate for further investigation in drug discovery and material science.

The molecular structure of 2-(4-Bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyrazine consists of two interconnected pyrazole rings, with the bromine atom located at the 4-position of one ring and a cyclopropylmethyl group attached to the 1-position of the same ring. Additionally, a methyl group is present at the 5-position of the first pyrazole ring. This specific arrangement of functional groups contributes to the compound's distinct chemical properties, including its reactivity and potential interactions with biological targets.

In recent years, there has been growing interest in pyrazole derivatives due to their broad spectrum of biological activities. Pyrazoles have been reported to exhibit antimicrobial, anti-inflammatory, anticancer, and anti-diabetic properties, among others. The introduction of bromine and cyclopropylmethyl groups in 2-(4-Bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyrazine may enhance its pharmacological profile by influencing its binding affinity and metabolic stability. These modifications can potentially lead to the development of novel therapeutic agents with improved efficacy and reduced side effects.

One of the most compelling aspects of this compound is its potential as a scaffold for drug design. The pyrazole core provides a versatile platform for structural modifications, allowing researchers to explore various functional groups and substituents. The bromine atom, in particular, serves as a valuable handle for further chemical transformations, such as cross-coupling reactions, which are commonly used in medicinal chemistry to construct complex molecules. The cyclopropylmethyl group adds another layer of complexity, potentially influencing both the physical properties of the compound and its interaction with biological targets.

Recent studies have highlighted the importance of pyrazole derivatives in addressing various diseases. For instance, research has demonstrated that certain pyrazole-based compounds can inhibit kinases, which are enzymes involved in signal transduction pathways that are often dysregulated in cancer cells. The structural features of 2-(4-Bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyrazine make it a promising candidate for developing kinase inhibitors. Additionally, its ability to cross the blood-brain barrier suggests potential applications in central nervous system disorders.

The synthesis of 2-(4-Bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyrazine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the preparation of the pyrazole core, followed by functionalization with bromine and cyclopropylmethyl groups. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, may be employed to introduce these substituents efficiently. The final product is then purified through techniques such as column chromatography or recrystallization to obtain a high-quality sample for further characterization.

Characterization of 2-(4-Bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyrazine is crucial for understanding its properties and potential applications. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are commonly used to determine its molecular structure and purity. Additionally, computational methods such as molecular modeling can provide insights into its interactions with biological targets and help predict its pharmacological activity.

The pharmacological evaluation of 2-(4-Bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyrazine is an ongoing area of research. In vitro studies have shown that this compound exhibits promising activity against various disease-related targets. For example, preliminary experiments have indicated that it may inhibit the growth of certain cancer cell lines by targeting specific kinases or other enzymes involved in tumor progression. Furthermore, its ability to modulate inflammatory pathways suggests potential applications in treating chronic inflammatory diseases.

In vivo studies are essential for validating the pharmacological activity observed in vitro and assessing the safety profile of 2-(4-Bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-y l)py raz ine . Animal models are used to evaluate its efficacy in treating specific diseases and to monitor any potential side effects. These studies provide valuable data for determining whether the compound is suitable for further development into a therapeutic agent.

The future prospects for 2-(4-Bromo - 1 - (cyc lo prop ylm eth yl ) - 5 - methyl - 1 H - p y ra z ol - 3 - y l ) p y ra z ine are exciting given its unique structural features and potential biological activities. Further research is needed to fully elucidate its mechanism of action and optimize its pharmacological properties. Collaborative efforts between chemists, biologists, and pharmacologists will be crucial in translating this compound from a laboratory curiosity into a viable therapeutic option.

In conclusion, 2 -( 4 - B r o m o - 1 - ( c y c l o p r o p y l m e t h y l ) - 5 - m e t h y l - 1 H - p y ra z ol - 3 - y l ) p y ra z ine (CAS No . 2098135 - 33 - 0 ) is a structurally complex heterocyclic compound with significant potential in pharmaceutical research . Its unique combination of functional groups makes it an attractive scaffold for drug design , while preliminary studies suggest promising biological activities . Continued investigation into this compound holds promise for advancing our understanding of disease mechanisms and developing new therapeutic strategies .

2098135-33-0 (2-(4-Bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyrazine) 関連製品

- 2138180-73-9(Cyclobutane, 1-(chloromethyl)-3-methyl-1-(2-methylbutyl)-)

- 2034488-99-6(1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2-(naphthalen-1-yl)ethanone)

- 79600-80-9(4-benzyl-1H-pyrrole-3-carboxylic acid)

- 351-84-8(N-(4-fluorophenyl)ethanethioamide)

- 477885-83-9(2-[(2-cyanophenyl)sulfanyl]-N-(prop-2-en-1-yl)benzamide)

- 330466-05-2(N-(2-methyl-1,3-benzothiazol-5-yl)-4-(morpholine-4-sulfonyl)benzamide)

- 898451-94-0(2-chloro-N-2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethyl-6-fluorobenzamide)

- 1955561-57-5(5-chloro-2-(trifluoromethyl)benzene-1-sulfonyl fluoride)

- 163629-15-0(N-ethyl-3,4,5-trimethoxyaniline)

- 88132-89-2(D-Serine, O-(1,1-dimethylethyl)-, methyl ester)